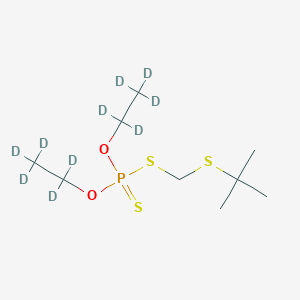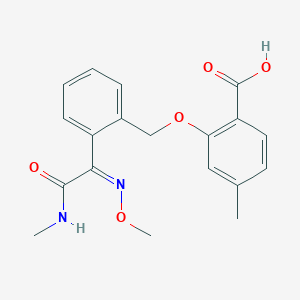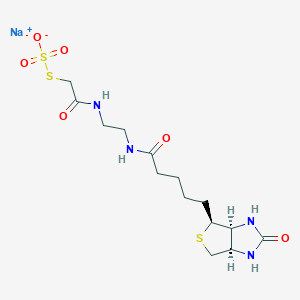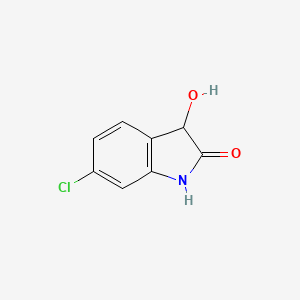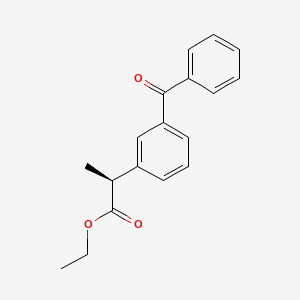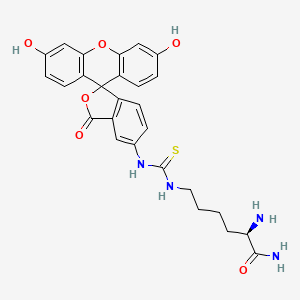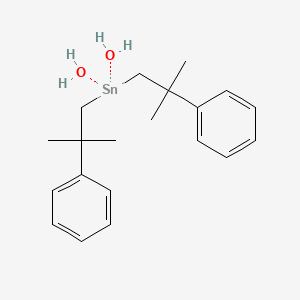
Dihydroxybis(2-methyl-2-phenylpropyl)-stannane (Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroxybis(2-methyl-2-phenylpropyl)-stannane is an organotin compound characterized by the presence of two hydroxyl groups and two 2-methyl-2-phenylpropyl groups attached to a tin atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxybis(2-methyl-2-phenylpropyl)-stannane typically involves the reaction of 2-methyl-2-phenylpropyl derivatives with tin-based reagents. One common method is the reaction of 2-methyl-2-phenylpropyl chloride with tin(IV) chloride in the presence of a base, followed by hydrolysis to introduce the hydroxyl groups.
Industrial Production Methods: On an industrial scale, the production of Dihydroxybis(2-methyl-2-phenylpropyl)-stannane involves similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the technical grade quality of the compound.
Types of Reactions:
Oxidation: The hydroxyl groups in Dihydroxybis(2-methyl-2-phenylpropyl)-stannane can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tin hydrides or other reduced tin species.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated or alkoxylated derivatives.
科学的研究の応用
Dihydroxybis(2-methyl-2-phenylpropyl)-stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown efficacy.
Industry: It is used in the production of polymers, coatings, and other materials where its unique chemical properties can be leveraged.
作用機序
The mechanism by which Dihydroxybis(2-methyl-2-phenylpropyl)-stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with biological molecules, potentially inhibiting enzymes or altering cellular processes. The hydroxyl groups may also participate in hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
Dibutyltin dichloride: Another organotin compound with similar applications but different substituents.
Triphenyltin hydroxide: A compound with three phenyl groups attached to the tin atom, used in similar research and industrial applications.
Tetramethyltin: A simpler organotin compound with four methyl groups attached to the tin atom.
Uniqueness: Dihydroxybis(2-methyl-2-phenylpropyl)-stannane is unique due to the presence of both hydroxyl and 2-methyl-2-phenylpropyl groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C20H30O2Sn |
|---|---|
分子量 |
421.2 g/mol |
IUPAC名 |
bis(2-methyl-2-phenylpropyl)tin;dihydrate |
InChI |
InChI=1S/2C10H13.2H2O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H2; |
InChIキー |
NHLAKBLNDWQRAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C[Sn]CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


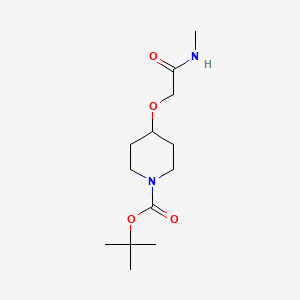
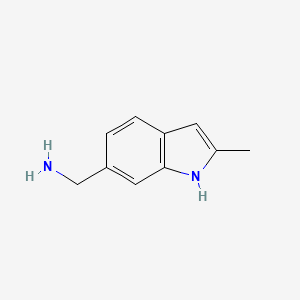
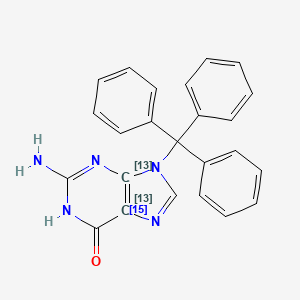
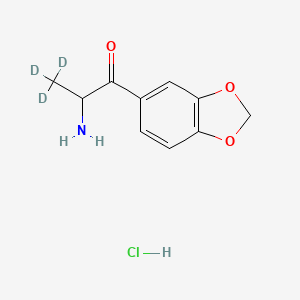
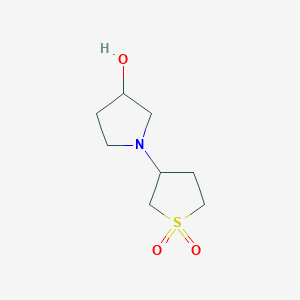

![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
